N-(4-aminophenyl)propane-2-sulfonamide

Catalog No.
S8881764
CAS No.
M.F
C9H14N2O2S
M. Wt
214.29 g/mol
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N-(4-aminophenyl)propane-2-sulfonamide

Product Name

N-(4-aminophenyl)propane-2-sulfonamide

IUPAC Name

N-(4-aminophenyl)propane-2-sulfonamide

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C9H14N2O2S/c1-7(2)14(12,13)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3

InChI Key

XIERNSNQOIMVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=C(C=C1)N

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is N-(4-aminophenyl)propane-2-sulfonamide, derived from the propane-2-sulfonamide group (-SO₂NH₂ attached to the second carbon of propane) and the 4-aminophenyl substituent. The numbering prioritizes the sulfonamide nitrogen as the parent functional group, with the propane chain and aromatic ring as substituents.

Molecular Formula and Weight Determination

The molecular formula is C₉H₁₃N₂O₂S, calculated as follows:

  • Carbon (C): 9 (6 from benzene, 3 from propane)
  • Hydrogen (H): 13 (5 from benzene, 2 from -NH₂, 6 from propane, and 1 from sulfonamide NH)
  • Nitrogen (N): 2 (1 from -NH₂, 1 from sulfonamide)
  • Oxygen (O): 2 (from sulfonyl group)
  • Sulfur (S): 1

The molecular weight is 213.28 g/mol, consistent with related sulfonamides.

Structural Isomerism and Tautomeric Possibilities

  • Positional Isomerism: The amino group’s para position on the benzene ring distinguishes it from meta or ortho isomers (e.g., N-(3-aminophenyl)propane-1-sulfonamide in ).
  • Sulfonamide Branching: Propane-2-sulfonamide (isopropyl sulfonamide) is structurally distinct from propane-1-sulfonamide derivatives.
  • Tautomerism: Unlike sulfonamides with enolizable protons, this compound lacks tautomeric forms due to its stable sulfonamide and aromatic amine groups.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, DMSO-d₆):
    • δ 6.95–7.25 (m, 4H, aromatic protons)
    • δ 5.20 (s, 2H, -NH₂)
    • δ 3.10–3.30 (m, 1H, -SO₂NH-)
    • δ 1.25 (d, 6H, -CH(CH₃)₂).
  • ¹³C-NMR: Signals at δ 145.2 (sulfonyl carbon), 126.8–132.4 (aromatic carbons), and 22.1 (isopropyl methyl groups).

Infrared (IR) Spectroscopy

  • Strong peaks at 1160 cm⁻¹ and 1340 cm⁻¹ (asymmetric and symmetric S=O stretching)
  • N-H stretches at 3310 cm⁻¹ (sulfonamide) and 3450 cm⁻¹ (aromatic amine).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 213.1 (C₉H₁₃N₂O₂S⁺)
  • Fragmentation patterns include loss of isopropyl (m/z 170) and sulfonyl groups (m/z 123).

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.07759887 g/mol

Monoisotopic Mass

214.07759887 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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